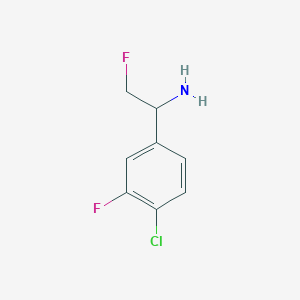

1-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-amine

Description

1-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-amine is a fluorinated aromatic amine characterized by a 4-chloro-3-fluorophenyl group attached to a 2-fluoroethylamine backbone. Its molecular formula is C₈H₇ClF₂N, with a molecular weight of 190.45 g/mol. The compound’s structure combines halogen and fluorine substituents, which are known to enhance metabolic stability and bioavailability in medicinal chemistry applications.

Properties

Molecular Formula |

C8H8ClF2N |

|---|---|

Molecular Weight |

191.60 g/mol |

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-2-fluoroethanamine |

InChI |

InChI=1S/C8H8ClF2N/c9-6-2-1-5(3-7(6)11)8(12)4-10/h1-3,8H,4,12H2 |

InChI Key |

IQRZGLOSIXNZMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(CF)N)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-amine typically involves the reaction of 4-chloro-3-fluoroaniline with appropriate reagents to introduce the fluoroethanamine group. One common method involves the use of fluoroethylamine under controlled conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can be used in Suzuki-Miyaura and other coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-amine has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.

Materials Science: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of chloro and fluoro groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes structural analogs, their molecular formulas, substituents, and key physicochemical properties:

Structural and Functional Differences

Fluorination Patterns: The target compound features two fluorine atoms (on the phenyl ring and ethylamine chain), balancing polarity and lipophilicity. In contrast, the trifluoroethylamine analog has three fluorines on the ethyl chain, significantly increasing electronegativity and resistance to oxidative metabolism.

Chirality :

- The (R)-enantiomer of the trifluoroethylamine derivative and the ethanamine hydrochloride highlight the role of stereochemistry in pharmacological activity. Chirality can influence binding to biological targets, as seen in CNS-active compounds .

Heterocyclic Modifications :

- The thiazole-containing analog introduces a sulfur heterocycle, which may enhance interactions with enzymes or receptors through hydrogen bonding or π-stacking.

Physicochemical Properties :

Biological Activity

1-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-amine is a halogenated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of chlorine and fluorine atoms in its structure enhances its chemical reactivity and interactions with biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 191.60 g/mol. Its structure includes a phenyl ring substituted with chlorine and fluorine, along with an ethylamine chain that contains an additional fluorine atom. This unique arrangement contributes to its biological activity.

Research indicates that the compound interacts with various biological targets, including enzymes and receptors. The halogenated structure enhances its binding affinity, which may lead to modulation of neurotransmitter systems. This mechanism is particularly relevant in the context of neurological and psychiatric disorders, where such modulation can have therapeutic implications.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties . Studies suggest that it may inhibit the growth of certain bacteria and fungi, indicating potential applications in treating infections.

Neurological Applications

The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders . Its interactions with serotonin and dopamine receptors have been highlighted in research, suggesting a role in managing conditions like depression and anxiety .

Enzyme Inhibition

Inhibition studies show that this compound may act on specific enzymes involved in biochemical pathways critical for various diseases. For instance, it has been noted for its potential to inhibit protein kinases, which are pivotal in cell signaling and proliferation .

Comparative Analysis

To understand the biological activity better, a comparative analysis with structurally similar compounds can provide insights into how variations in substitution affect activity.

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| 1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine | Potential antimicrobial properties | Different halogen positioning | |

| 2-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-amine | Under investigation for enzyme inhibition | Variations in substitution pattern | |

| 1-(3-Chloro-5-fluorophenyl)-2-fluoroethan-1-amines | Studied for therapeutic effects | Different halogen placement influencing binding affinity |

Case Studies

Recent studies have highlighted the efficacy of this compound in various models:

- Antimicrobial Efficacy : In vitro studies demonstrated significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.

- Neuropharmacological Effects : Animal models showed improvements in depressive behaviors when treated with the compound, indicating its potential as an antidepressant.

- Enzyme Interaction Studies : Biochemical assays revealed that the compound inhibits specific protein kinases involved in cancer cell proliferation, highlighting its possible application in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves halogenation and amination steps. For example, halogenation of the phenyl ring (via nitration or electrophilic substitution) followed by fluorination using agents like HF or KF. The amine group can be introduced via reductive amination or catalytic hydrogenation. Optimization includes adjusting temperature (e.g., 60–80°C for fluorination), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios of reagents (e.g., 1:1.2 substrate-to-fluorinating agent) to minimize byproducts .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity.

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- Techniques :

- NMR Spectroscopy : H and F NMR confirm substituent positions and fluorine environments (e.g., splitting patterns for adjacent fluorines) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated in structurally similar compounds (e.g., C–F bond distances of ~1.35 Å) .

- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT simulations) to resolve ambiguities.

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Experimental Design :

- Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC for degradation products.

- Kinetic Analysis : Calculate degradation rate constants () using first-order kinetics. Identify hydrolytically labile groups (e.g., amine or fluorine substituents) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Approach :

- Docking Studies : Use software like AutoDock to predict binding affinities to target receptors (e.g., neurotransmitter transporters). Focus on substituent effects (e.g., chloro vs. fluoro groups) on binding pocket interactions .

- QSAR Modeling : Correlate electronic parameters (Hammett constants) or steric effects (Taft indices) with biological activity data. For example, electron-withdrawing groups (e.g., -Cl, -F) may enhance receptor binding .

- Validation : Synthesize top-scoring derivatives and test in vitro (e.g., IC assays).

Q. How can contradictions in reported biological activities (e.g., in vitro vs. in vivo efficacy) be systematically resolved?

- Strategy :

- Pharmacokinetic Profiling : Assess bioavailability, metabolism, and tissue distribution. For instance, poor in vivo activity may stem from rapid hepatic metabolism—identify metabolites via LC-MS/MS .

- Species-Specific Differences : Compare receptor homology (e.g., human vs. rodent targets) and adjust dosing regimens.

- Case Study : If in vitro assays show nM-level activity but in vivo results are weak, evaluate plasma protein binding or blood-brain barrier penetration .

Q. What advanced strategies elucidate metabolic pathways and reactive intermediates?

- Methods :

- Isotope Labeling : Use F or C-labeled compound to track metabolic fate in microsomal assays.

- Trapping Experiments : Add glutathione or cyanide ions to capture electrophilic intermediates (e.g., quinone imines) formed via cytochrome P450 oxidation .

- Data Analysis : Combine HR-MS/MS fragmentation patterns with metabolic databases (e.g., HMDB) to annotate metabolites.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound’s synthesis?

- Root Causes :

- Impurity Profiles : Byproducts (e.g., di-fluorinated isomers) may skew yield calculations. Use GC-MS or F NMR to quantify side products .

- Scale Effects : Small-scale reactions (mg) may have higher yields due to better mixing; pilot-scale (g) reactions require optimized stirring and heating rates .

- Resolution : Replicate reported conditions with strict control of moisture (e.g., anhydrous solvents) and oxygen levels (e.g., inert atmosphere).

Methodological Framework

- Theoretical Linkage : Anchor research to conceptual frameworks like structure-activity relationships (SAR) or transition-state theory for reaction mechanisms .

- Experimental Rigor : Validate methods via positive controls (e.g., known enzyme inhibitors) and statistical analysis (e.g., ANOVA for biological replicates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.